



Application Notes and Protocols for the Extraction of Indigo from Plant Sources

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Compound of Interest		
Compound Name:	Indigo	
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These application notes provide detailed protocols for the extraction of **indigo**, a potent natural blue pigment, from various plant sources. The methodologies outlined below are based on established scientific literature and practices, offering reliable procedures for obtaining **indigo** for research, development, and potential therapeutic applications.

Introduction

Indigo is a vat dye with a long history of use in textiles and traditional medicine. The primary precursor to **indigo** in plants is indican, a colorless, water-soluble glycoside.[1][2] Through enzymatic hydrolysis, indican is converted to indoxyl, which upon oxidation in an alkaline environment, dimerizes to form the insoluble blue pigment, **indigo**tin, the main component of **indigo**.[1][3] Several plant species are known for their high indican content, most notably those from the **Indigo**fera genus (e.g., **Indigo**fera tinctoria), Persicaria tinctoria (Japanese **indigo**), and Isatis tinctoria (woad).[1][4][5] The extraction of **indigo** is a multi-step process involving fermentation or hydrolysis, alkalinization, oxidation, and precipitation.

Comparative Data on Indigo Yield

The yield and purity of extracted **indigo** can vary significantly depending on the plant species, cultivation conditions, and the extraction method employed. The following tables summarize quantitative data from various studies to facilitate comparison.



Plant Species	Extraction Method	Indigo Extraction Yield (g/kg of fresh leaves)	Indigotin Content (%)	Reference
Indigofera arrecta	Standardized Hot-Extraction	Not specified	55%	[6]
Strobilanthes cusia	Standardized Hot-Extraction	Not specified	56%	[6]
Persicaria tinctoria	Standardized Hot-Extraction	~1.6	44%	[6]
Indigofera tinctoria	Standardized Hot-Extraction	~1.6	23%	[6]
Indigofera suffruticosa	Standardized Hot-Extraction	~1.3	10%	[6]
Baphicacanthus cusia	Fermentation (24 hrs)	5	Not specified	[7][8]
Isatis tinctoria	Hot Water Application	4.19	Not specified	[9]
Isatis candolleana	Hot Water Application	2.53	Not specified	[9]

Plant Species	Reported Indigo Yield	Reference
Indigofera species	60 lbs/acre	[10]
Persicaria tinctoria	up to 290 lbs/acre	[10]
Isatis tinctoria (Woad)	44 lbs/acre	[10]

Experimental Protocols

Three primary methods for **indigo** extraction are detailed below: Aqueous (Fermentation) Extraction from fresh leaves, Extraction from Dried Leaves, and Hot Water Extraction.



Protocol 1: Aqueous (Fermentation) Extraction of Indigo from Fresh Leaves

This method is suitable for freshly harvested leaves from plants such as **Indigo**fera tinctoria and Persicaria tinctoria.[4][11]

Materials:

- Freshly harvested indigo plant material (leaves and stems)
- Large non-reactive container (e.g., food-grade plastic bin or bucket)
- Weights (e.g., stones, ceramic plates)
- Straining cloth (e.g., cheesecloth, fine mesh bag)
- Calcium hydroxide (slaked lime or pickling lime)
- pH test strips or a pH meter
- Aeration equipment (e.g., whisk, aquarium pump with airstone, or by pouring between buckets)
- Collection and storage containers

Procedure:

- Harvesting and Preparation: Harvest the indigo plants, preferably in the morning.[11] Rinse
 the plant material thoroughly to remove dirt and debris.[11]
- Submersion and Fermentation: Place the fresh leaves and stems into the fermentation container. Add water (warm water is often recommended) to completely submerge the plant material.[11][12] Use weights to ensure all plant matter stays below the water's surface.[4] [11] Cover the container and allow the plant material to ferment. This process can take 1 to 5 days, depending on the ambient temperature.[4] The fermentation is complete when the water turns a distinct turquoise or "mermaid green" color and has a slightly fruity, rank smell. [4][11]



- Straining: Carefully remove the plant material from the liquid. Strain the liquid through a cloth to remove any remaining solid particles.[4] The resulting liquid contains indoxyl.[4]
- Alkalinization: Gradually add calcium hydroxide to the liquid while stirring. The goal is to raise
 the pH to between 10 and 11.[11] Use pH strips or a pH meter to monitor the pH. A
 recommended starting amount is approximately 0.75 grams of calcium hydroxide per gallon
 of liquid.[11]
- Oxidation (Aeration): Aerate the alkaline liquid vigorously. This can be done by pouring the liquid back and forth between two buckets, whisking, or using an aeration pump for about 10-20 minutes.[11][13] During aeration, the liquid will change color from greenish-yellow to a deep blue as the indoxyl oxidizes into indigotin.[4] The froth on the surface will also turn blue.[14]
- Precipitation and Settling: Once aeration is complete, cover the container and let it sit
 undisturbed for several hours or overnight.[12] The insoluble indigo pigment will precipitate
 and settle at the bottom of the container.[4]
- Decanting and Collection: Carefully pour off the supernatant (the clearer liquid on top).[12] This liquid is alkaline and should be neutralized with vinegar before disposal.[12] Collect the thick, blue sludge at the bottom, which is the **indigo** paste.
- Washing and Drying: The **indigo** paste can be washed to remove impurities. This can be done by adding water, allowing the pigment to resettle, and decanting again. The final paste can be stored in a jar in the refrigerator or spread thinly on a non-stick surface to dry into a powder for long-term storage.[4][15]

Protocol 2: Extraction of Indigo from Dried Leaves

This method is particularly suitable for **Indigo**fera tinctoria leaves, which can be dried and stored for later extraction. Persicaria tinctoria leaves are not suitable for this method as they turn blue upon drying.[16]

Materials:

Dried indigo leaves (whole or powdered)



- Warm water (around 50°C / 125°F)
- Calcium hydroxide
- Straining cloth (polyester mesh or fine cotton)
- Aeration equipment
- · Collection and storage containers

Procedure:

- Soaking: Soak 100 grams of dried indigo leaves in 1 liter of warm water for 15-30 minutes.
 Cover the container to maintain heat and limit oxygen exposure.[16]
- Lime Water Preparation: In a separate container, mix 20 grams of calcium hydroxide in 1 liter of cold water. Let it settle for about 15 minutes and use only the clear liquid from the top.[16]
- Straining: Strain the liquid from the soaked **indigo** leaves through a fine mesh cloth.[16] Squeeze the plant material to extract as much liquid as possible.
- Alkalinization and Oxidation: Add 100 ml of the prepared clear lime water to the strained indigo liquid.[16] Begin to aerate the mixture by pouring it between two vessels or using a whisk.[16] Continue aerating until the bubbles on the surface turn blue.[16]
- Precipitation and Collection: Pour the aerated liquid through a cotton filter cloth to collect the blue indigo particles.[16] Allow the filter to drain for several hours or overnight until a thick paste forms.[16]
- Storage: Scrape the **indigo** paste from the filter cloth into a storage jar. For every 100 grams of dried leaves, a yield of approximately 10 grams of **indigo** paste can be expected.[16]

Protocol 3: Hot Water Extraction for Isatis tinctoria (Woad)

This method is an alternative to the traditional fermentation process for woad and can be more efficient.



Materials:

- Fresh woad leaves
- Hot water (60-80°C)
- Ammonia solution or calcium hydroxide
- Straining equipment
- Aeration equipment
- Collection and storage containers

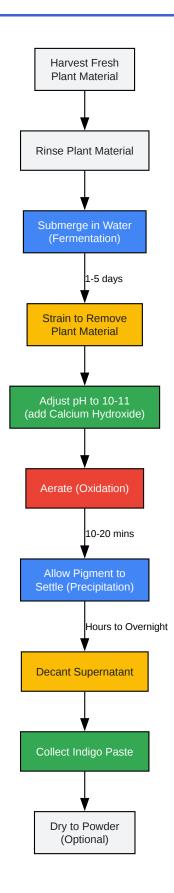
Procedure:

- Steeping: Harvest fresh woad leaves and rinse them. Place the leaves in a container and cover them with hot water (around 60°C) to release the **indigo** precursors.[5] Some methods suggest steeping at a low pH initially.[13][17]
- Straining: After a steeping period (which can range from minutes to hours depending on the specific protocol), strain the liquid to remove the leaf material.[13]
- Alkalinization: Raise the pH of the liquid to between 9 and 10 using an ammonia solution or calcium hydroxide.[17]
- Oxidation: Aerate the alkaline solution for an extended period (2-4 hours) using a compressor or other aeration methods to facilitate the oxidation of indoxyl to indigo.[17]
- Precipitation and Collection: Allow the aerated solution to settle overnight.[17] The **indigo** pigment will precipitate at the bottom. Decant the supernatant and collect the **indigo** paste.
- Drying: The collected paste can be air-dried to produce a powdered pigment.[13]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of the **indigo** extraction processes.

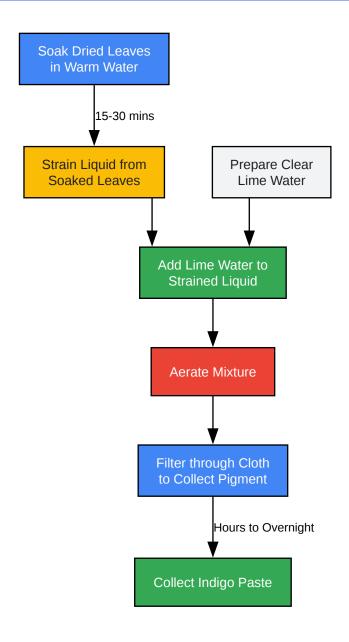




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Caption: Workflow for Aqueous (Fermentation) Extraction of Indigo.

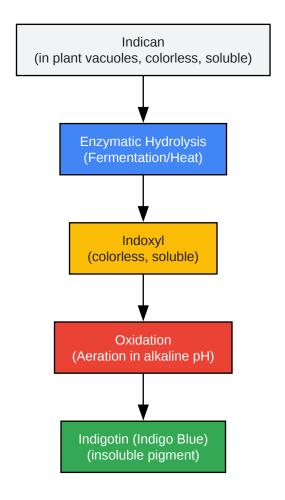




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Caption: Workflow for Indigo Extraction from Dried Leaves.





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Caption: Chemical Pathway from Indican to Indigotin.

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